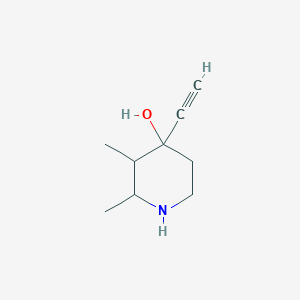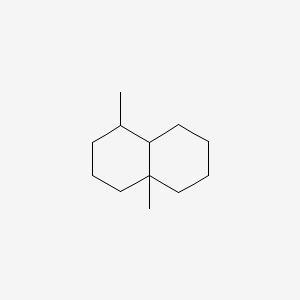![molecular formula C15H16Se B14471863 [(2-Phenylpropyl)selanyl]benzene CAS No. 65275-37-8](/img/structure/B14471863.png)
[(2-Phenylpropyl)selanyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2-Phenylpropyl)selanyl]benzene is an organoselenium compound characterized by the presence of a selenium atom bonded to a benzene ring and a 2-phenylpropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Phenylpropyl)selanyl]benzene typically involves the reaction of 2-phenylpropyl bromide with sodium selenide, followed by the addition of benzene. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the selenium compound. The general reaction scheme is as follows:
Formation of Sodium Selenide: Sodium metal is reacted with elemental selenium in anhydrous ethanol to form sodium selenide.
Reaction with 2-Phenylpropyl Bromide: Sodium selenide is then reacted with 2-phenylpropyl bromide to form the corresponding selenide intermediate.
Addition of Benzene: The selenide intermediate is finally reacted with benzene to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
[(2-Phenylpropyl)selanyl]benzene undergoes various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to its lower oxidation states.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br₂) and nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Selenoxide and selenone derivatives.
Reduction: Lower oxidation state selenium compounds.
Substitution: Substituted benzene derivatives with various functional groups.
科学的研究の応用
[(2-Phenylpropyl)selanyl]benzene has several scientific research applications:
Biology: The compound is studied for its potential antioxidant properties and its role in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of [(2-Phenylpropyl)selanyl]benzene involves its interaction with molecular targets through its selenium atom. The selenium atom can undergo redox reactions, which play a crucial role in its biological and chemical activities. The compound can interact with enzymes and proteins, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
Diphenyl diselenide: Another organoselenium compound with two phenyl groups bonded to selenium.
Benzyl selenocyanate: Contains a benzyl group bonded to a selenocyanate group.
Phenyl selenide: A simpler compound with a single phenyl group bonded to selenium.
Uniqueness
[(2-Phenylpropyl)selanyl]benzene is unique due to the presence of the 2-phenylpropyl group, which imparts distinct chemical properties and reactivity compared to other organoselenium compounds. This structural feature allows for specific interactions and applications that are not possible with simpler selenium compounds.
特性
CAS番号 |
65275-37-8 |
|---|---|
分子式 |
C15H16Se |
分子量 |
275.26 g/mol |
IUPAC名 |
2-phenylpropylselanylbenzene |
InChI |
InChI=1S/C15H16Se/c1-13(14-8-4-2-5-9-14)12-16-15-10-6-3-7-11-15/h2-11,13H,12H2,1H3 |
InChIキー |
SJPCRQODCBEDCO-UHFFFAOYSA-N |
正規SMILES |
CC(C[Se]C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Disodium 5-[[2,4-dihydroxy-5-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]naphthalene-2,7-disulphonate](/img/structure/B14471785.png)
![[1-(Butylsulfanyl)but-3-EN-1-YL]benzene](/img/structure/B14471786.png)

![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)-](/img/structure/B14471803.png)
![2-[(Bromoacetyl)oxy]ethyl prop-2-enoate](/img/structure/B14471808.png)
![2-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14471812.png)

![2,4-Bis[4-(2-phenylethenyl)phenyl]-2H-1,2,3-triazole](/img/structure/B14471819.png)
![(1S)-3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B14471822.png)

![4,4,6,7-Tetramethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate](/img/structure/B14471830.png)
![2-{4-[(4-Chlorophenoxy)methyl]phenoxy}propan-1-ol](/img/structure/B14471834.png)
![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)-](/img/structure/B14471843.png)
